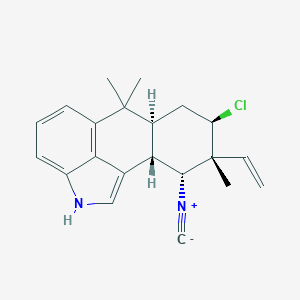

1-Bromodibenzo-p-dioxine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated and mixed bromo/chloro dibenzo-p-dioxins, including 1-Bromodibenzo-p-dioxin, involves condensing a common precursor, 4,5-dibromo catechol, with various precursors to introduce the desired number of halogens and specific substitution patterns. This process has been optimized to produce high purity products for use as analytical standards or for absorption, disposition, metabolism, and excretion (ADME) studies. The synthesis can involve refluxing in acetonitrile to avoid by-product formation and achieve higher yields (Singh, Hakk, & Lupton, 2019).

Molecular Structure Analysis

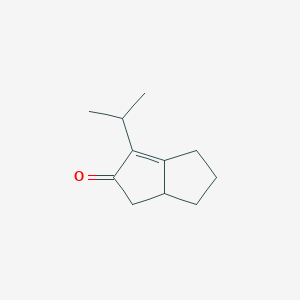

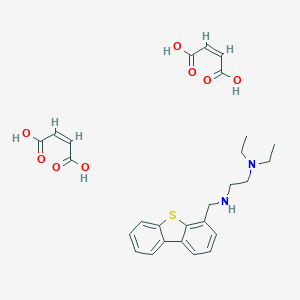

The molecular structure of 1-Bromodibenzo-p-dioxin has been characterized through various spectroscopic techniques, including IR, MS, HR-MS, 1H-NMR, and 19F-NMR, providing detailed insights into its chemical configuration and stability. This structural information is crucial for understanding the compound's reactivity and behavior in different environmental contexts (Haffer, Rotard, & Mailahn, 1994).

Chemical Reactions and Properties

1-Bromodibenzo-p-dioxin participates in various chemical reactions, including electrophilic bromination, which can yield mono- through octabromodibenzodioxin derivatives. These reactions are significant for understanding the environmental fate of the compound, as they can lead to the formation of products with different toxicological profiles. The gas chromatographic retention indices and mass spectra for these brominated derivatives provide essential data for environmental monitoring and risk assessment (Munslow, Sovocool, Donnelly, & Mitchum, 1987).

Physical Properties Analysis

The physical properties of 1-Bromodibenzo-p-dioxin, such as melting points and spectroscopic characteristics, are key to identifying and quantifying the compound in environmental samples. Understanding these properties aids in developing analytical methodologies for detecting and measuring the presence of brominated dioxins in various matrices (Haffer, Rotard, & Mailahn, 1994).

Chemical Properties Analysis

The chemical behavior of 1-Bromodibenzo-p-dioxin, including its reactivity and interactions with other substances, is crucial for assessing its environmental and health impacts. Studies have explored its formation pathways, degradation mechanisms, and potential for bioaccumulation, providing insights into its persistence and toxicity. The formation pathways from precursors like bromophenols highlight the compound's environmental relevance and the need for monitoring and regulation (Arnoldsson, Andersson, & Haglund, 2012).

Applications De Recherche Scientifique

Surveillance environnementale

1-Bromodibenzo-p-dioxine : est souvent étudiée dans le contexte de la surveillance environnementale en raison de sa classification comme polluant organique persistant (POP). Les chercheurs analysent sa présence dans le sol, l'eau et l'air pour comprendre ses effets à long terme sur les écosystèmes et la santé publique .

Études toxicologiques

Ce composé est utilisé dans les études toxicologiques pour évaluer l'impact des composés de type dioxine sur les organismes vivants. Ces études se concentrent souvent sur la bioaccumulation du composé dans les lipides animaux et ses effets toxiques potentiels, y compris la cancérogénicité .

Chimie analytique

Dans le domaine de la chimie analytique, This compound sert de composé de référence pour le développement et l'affinement des méthodes de détection. Elle aide à l'étalonnage des instruments utilisés pour mesurer la présence de toxiques similaires dans les échantillons environnementaux .

Recherche sur le récepteur des hydrocarbures aromatiques (AhR)

L'interaction de This compound avec l'AhR est un domaine de recherche clé. Les scientifiques étudient comment ce composé et d'autres composés de type dioxine activent l'AhR, conduisant à divers effets toxiques .

Processus de détoxification

Comprendre les voies de détoxification de This compound est crucial pour développer des stratégies de remédiation. La recherche dans ce domaine se concentre sur les procédures de dégradation métabolique, chimique, microbienne et photolytique pour éliminer ces polluants de l'environnement .

Identification de la source

La recherche impliquant This compound comprend également l'identification et la caractérisation des sources de dioxines et de furanes. Ceci est important pour mettre en œuvre des politiques et des pratiques visant à réduire le rejet de ces composés dans l'environnement .

Mécanisme D'action

Target of Action

1-Bromodibenzo-p-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that, when activated, induces a spectrum of biological responses .

Mode of Action

The interaction of 1-Bromodibenzo-p-dioxin with its target, the AhR, results in changes at the genetic level. The compound binds to the AhR, which then functions as a ligand-dependent transcription factor . This interaction leads to alterations in gene expression, potentially occurring at inappropriate times or for inappropriately long durations .

Biochemical Pathways

The biochemical pathways affected by 1-Bromodibenzo-p-dioxin involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are part of the bacterial aerobic degradation of these compounds . The compound’s interaction with the AhR can also alter other biochemical pathways, potentially identifying novel targets for drug development .

Result of Action

The molecular and cellular effects of 1-Bromodibenzo-p-dioxin’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . This can lead to a variety of toxicological effects, such as modulation of the immune system, teratogenesis, and tumor promotion . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromodibenzo-p-dioxin. For instance, the compound’s persistence and wide dispersion in the environment can lead to bioaccumulation in the food web . Additionally, the compound’s formation and degradation can be influenced by various environmental and anthropogenic activities .

Propriétés

IUPAC Name |

1-bromodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUGIUDKRRLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872101 | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103456-34-4, 105908-71-2 | |

| Record name | 1-Bromooxanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103456344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105908712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monobromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

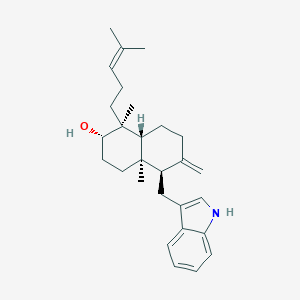

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)

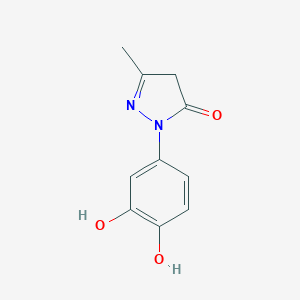

![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)

![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)